Bilirrubina

Descripción general

Descripción

La bilirrubina es un compuesto rojo-anaranjado que se produce en la vía catabólica normal que descompone el grupo hemo en los vertebrados. Este catabolismo es un proceso necesario en la eliminación de productos de desecho del cuerpo que surgen de la destrucción de glóbulos rojos viejos o anormales . La this compound es responsable del color amarillo de los moretones en proceso de curación y de la coloración amarilla en la ictericia . Es un componente principal de la bilis, un importante fluido digestivo que el hígado limpia de la sangre .

Aplicaciones Científicas De Investigación

La bilirrubina tiene numerosas aplicaciones de investigación científica debido a sus propiedades antioxidantes, antiinflamatorias e inmunomoduladoras . Se utiliza en estudios relacionados con la salud cardiovascular, la diabetes, el síndrome metabólico y la función hepática . También se está explorando la this compound por sus posibles aplicaciones terapéuticas, incluido su uso como agente farmacéutico en sistemas de administración de fármacos de nanopartículas .

Mecanismo De Acción

La bilirrubina ejerce sus efectos a través de diversos mecanismos. Se produce por la descomposición del grupo hemo en el sistema reticuloendotelial, donde el grupo hemo se convierte en biliverdina por la hemo oxigenasa, y luego la biliverdina se reduce a this compound por la biliverdina reductasa . En el torrente sanguíneo, la this compound no conjugada se une a la albúmina para facilitar su transporte al hígado, donde se conjuga con ácido glucurónico por la enzima glucuronil transferasa para formar this compound conjugada . La this compound conjugada se excreta entonces en la bilis y finalmente en los intestinos, donde se metaboliza y se excreta aún más .

Análisis Bioquímico

Biochemical Properties

Bilirubin plays a key role in early diagnosis, prognosis, and prevention of liver diseases . Unconjugated bilirubin requires conversion to a water-soluble form through liver glucuronidation, producing monoglucuronide or diglucuronide bilirubin for bile excretion .

Cellular Effects

Elevated plasma bilirubin levels are a frequent clinical finding. It can be secondary to alterations in any stage of its metabolism: excess bilirubin production, impaired liver uptake, impaired conjugation, and bile clearance defect .

Molecular Mechanism

Bilirubin may be oxidized by a chemical compound (vanadate) or the enzyme bilirubin oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bilirubin can change over time. For example, in patients with acute-on-chronic liver failure, the levels of molecular species of bilirubin were found to be different .

Metabolic Pathways

Bilirubin is involved in the heme catabolism pathway. Heme is broken down into biliverdin, which is converted into unconjugated or indirect bilirubin. In the liver, glucuronic acid is added to unconjugated bilirubin to render it water-soluble .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bilirrubina se produce en el cuerpo mediante la descomposición del grupo hemo, un componente de la hemoglobina en los glóbulos rojos. La molécula de hemo se convierte primero en biliverdina por la enzima hemo oxigenasa, y luego la biliverdina se reduce a this compound por la biliverdina reductasa .

Métodos de producción industrial: La producción industrial de this compound normalmente implica un proceso químico mediante hidrólisis alcalina para eliminar el grupo β-glucurónico. Se utiliza una solución de hidróxido de sodio altamente concentrada a alta temperatura en el proceso de hidrólisis . Otro método implica la transformación de células completas utilizando Corynebacterium glutamicum recombinante que expresa una β-glucuronidasa de especies de Staphylococcus .

Análisis De Reacciones Químicas

Tipos de reacciones: La bilirrubina experimenta diversas reacciones químicas, incluida la oxidación y la reducción. Puede oxidarse mediante compuestos químicos como el vanadato o la enzima this compound oxidasa a biliverdina, que posteriormente se oxida a productos inicialmente púrpura y luego incoloros .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la oxidación de la this compound incluyen el vanadato y la this compound oxidasa. Las condiciones de reacción normalmente implican la presencia de estos reactivos en una solución acuosa .

Principales productos formados: Los principales productos formados a partir de la oxidación de la this compound son la biliverdina y sus productos de oxidación posteriores, que son inicialmente púrpura y luego se vuelven incoloros .

Comparación Con Compuestos Similares

La bilirrubina es estructuralmente similar a otros compuestos tetrapiroles como la biliverdina y las ficobilinas . La biliverdina es un intermedio en la vía catabólica del grupo hemo, y se convierte en this compound por la biliverdina reductasa . Las ficobilinas son pigmentos que se encuentran en las cianobacterias y algunas algas, y comparten una estructura tetrapirol similar con la this compound . la this compound es única en su papel en el catabolismo del grupo hemo y en su presencia en los vertebrados .

Lista de compuestos similares:- Biliverdina

- Ficobilinas

- Hemin

- Porfirinas

Actividad Biológica

Bilirubin, a yellow compound resulting from the breakdown of heme, has traditionally been viewed as a waste product. Recent research, however, has illuminated its significant biological roles, particularly as an antioxidant and immunomodulatory agent. This article explores the various biological activities of bilirubin, emphasizing its physiological relevance, mechanisms of action, and potential therapeutic applications.

Overview of Bilirubin Metabolism

Bilirubin is produced through the catabolism of heme, primarily from hemoglobin in red blood cells. The process involves several key enzymes:

- Heme Oxygenase (HO) : Converts heme into biliverdin, carbon monoxide (CO), and free iron.

- Biliverdin Reductase (BVR) : Reduces biliverdin to bilirubin.

The conversion pathway can be summarized as follows:

Antioxidant Properties

Bilirubin is recognized for its potent antioxidant capabilities. At physiological levels, it acts as an effective scavenger of reactive oxygen species (ROS), particularly singlet oxygen. This activity is enhanced under low oxygen conditions typical of many tissues (approximately 2% oxygen) compared to atmospheric levels (20%) .

- Scavenging Free Radicals : Bilirubin interrupts free radical chain reactions, thus preventing cellular damage.

- Regulation of Nitric Oxide : In cardiac tissues, bilirubin enhances nitric oxide bioavailability while reducing reactive oxygen species production .

Immunomodulatory Effects

Emerging studies suggest that bilirubin possesses significant immunomodulatory properties. It has been shown to inhibit T cell responses and promote immune tolerance both in vitro and in vivo . This effect is distinct from its antioxidant activity and indicates a broader role in regulating immune responses.

Key Findings

- Inhibition of T Cell Activation : Bilirubin suppresses CD4+ T cell responses, which may have implications for autoimmune diseases and transplant tolerance .

- Potential Therapeutic Applications : Its immunosuppressive effects could be harnessed for treating conditions characterized by excessive immune activation.

Role as a Metabolic Hormone

Recent investigations have redefined bilirubin as a metabolic hormone that influences various physiological processes. Notably, it interacts with nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and energy homeostasis .

Implications for Metabolic Health

- Reduction of Hepatic Steatosis : Bilirubin has been linked to decreased fat accumulation in the liver, suggesting potential benefits for metabolic disorders like obesity and diabetes .

- Cardiovascular Protection : Elevated bilirubin levels are associated with reduced cardiovascular risk factors, although this effect may vary by sex .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Sedlak et al. (2020) | Demonstrated that bilirubin's antioxidant activity increases under hypoxic conditions. |

| Zhang et al. (2021) | Found that bilirubin significantly inhibits T cell proliferation in vitro. |

| Thomas et al. (2022) | Reported that bilirubin reduces fat accumulation in PPARα knockout mice, confirming its role as a metabolic regulator. |

Propiedades

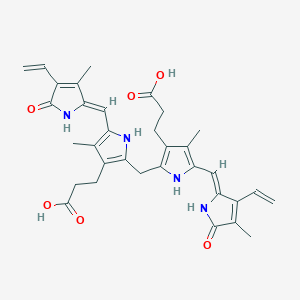

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYKTIZUTYGOLE-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060905 | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Bilirubin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.009 mg/mL at 25 °C | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

635-65-4, 18422-02-1, 93891-87-3 | |

| Record name | Bilirubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.